molecular formula C27H26FN3O6 B11286650 N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11286650
M. Wt: 507.5 g/mol
InChI Key: YHLOVNHJVBTTBL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including methoxy, fluorobenzyl, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the imidazolidinone with the 3,5-dimethoxyphenyl acetic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated imidazolidinone derivatives.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-[3-(4-chlorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(3,5-dimethoxyphenyl)-2-[3-(4-bromobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo-substituted analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C27H26FN3O6

Molecular Weight

507.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26FN3O6/c1-35-21-6-4-5-20(13-21)31-26(33)24(30(27(31)34)16-17-7-9-18(28)10-8-17)15-25(32)29-19-11-22(36-2)14-23(12-19)37-3/h4-14,24H,15-16H2,1-3H3,(H,29,32)

InChI Key

YHLOVNHJVBTTBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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